Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with trifluoromethylating agents. One common method includes the use of methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as crystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Another trifluoromethylated compound with similar chemical properties.
Pyrrolidine-2-carboxamide derivatives: Compounds with similar pyrrolidine ring structures but different functional groups.
Uniqueness
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)5-2-4(3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYOWIHHHSZCRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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